

What is Bentazone-D7 and its chemical structure

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Compound of Interest

Compound Name: *Bentazone-D7*

Cat. No.: *B157973*

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An In-depth Technical Guide to **Bentazone-D7**

This guide provides a comprehensive overview of **Bentazone-D7**, a deuterated analog of the herbicide Bentazone. It is intended for researchers, scientists, and professionals in drug development and environmental analysis. The document details its chemical structure, properties, and common applications, with a focus on its role as an internal standard in analytical methodologies.

Introduction

Bentazone-D7 is the deuterium-labeled form of Bentazone, a selective post-emergence herbicide used to control broadleaf weeds and sedges in various crops like beans, rice, corn, and peanuts.[1][2][3] The parent compound, Bentazone, acts by inhibiting photosynthesis at photosystem II.[4][5] Due to its isotopic labeling, **Bentazone-D7** serves as an ideal internal standard for the quantification of Bentazone in complex matrices such as environmental and food samples. Its use in analytical techniques like ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) allows for accurate and precise measurement by correcting for analyte loss during sample preparation and instrumental analysis.

Chemical Structure and Properties

Bentazone-D7 is structurally identical to Bentazone, except that seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This substitution results in a mass shift of +7, which is readily distinguishable in mass spectrometry.

Caption: Chemical structure of **Bentazone-D7**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Bentazone-D7** is presented in the table below.

Property	Value	Reference
IUPAC Name	3-(1,1,1,2,3,3,3-heptadeuteriopropyl)-2,2-dioxo-1H-2λ ⁶ ,1,3-benzothiadiazin-4-one	
Synonyms	3-Isopropyl-d7-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide; Basagran-d7	
CAS Number	131842-77-8	
Molecular Formula	C ₁₀ D ₇ H ₅ N ₂ O ₃ S	
Molecular Weight	247.32 g/mol	
Appearance	Off-white to Beige Solid	
Melting Point	>100°C (with decomposition)	
Solubility	Slightly soluble in Chloroform and Methanol	
Storage Temperature	-20°C	
Purity	>95% (by HPLC)	

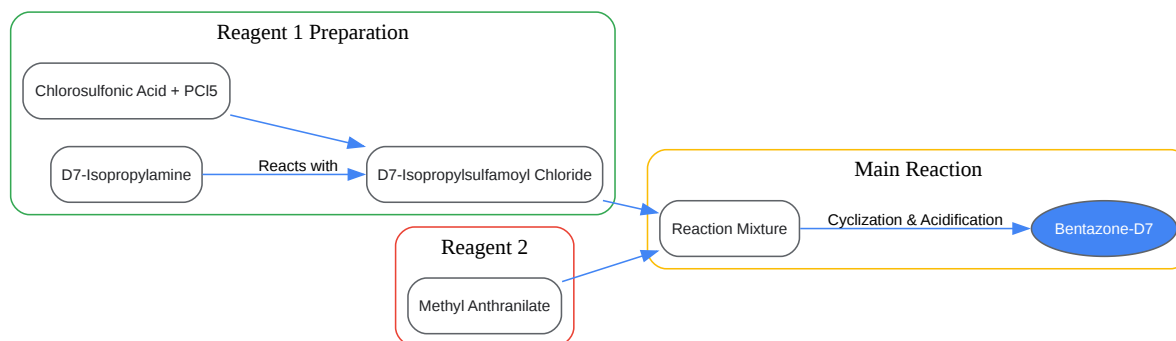
Spectroscopic Data

Identifier	Value	Reference
SMILES	<chem>[2H]C([2H])([2H])C([2H])(N1C(=O)c2ccccc2NS1(=O)=O)C([2H])([2H])[2H]</chem>	
InChI	1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D	
InChI Key	ZOMSMJKLGFBRS-QXMYYZBZSA-N	

Experimental Protocols

Synthesis of Bentazone-D7

A common synthetic route to **Bentazone-D7** involves the reaction of methyl anthranilate with [D7]isopropylsulfamoyl chloride. The deuterated isopropylsulfamoyl chloride is prepared by treating [D7]isopropyl amine with chlorosulfonic acid and phosphorous pentachloride. A general synthesis for the parent compound, Bentazone, involves the cyclization of N-isopropylamine sulfonylmethyl anthranilate in a sodium methoxide solution, followed by acidification. Another patented method for Bentazone synthesis reacts methyl anthranilate, chlorosulfonic acid, and isopropylamine using phosgene, diphosgene, or triphosgene as a chlorinating agent, which reportedly improves yield and is more environmentally friendly.



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Caption: Simplified workflow for the synthesis of **Bentazone-D7**.

Analytical Application

Bentazone-D7 is primarily used as an internal standard for the quantification of Bentazone in various samples. A typical analytical workflow involves adding a known amount of **Bentazone-D7** to the sample prior to extraction and cleanup. The final extract is then analyzed by a chromatographic method coupled with mass spectrometry.

Example Protocol: Determination of Bentazone in Shellfish using UHPLC-HRMS

- Sample Preparation: Homogenize the shellfish tissue.
- Internal Standard Spiking: Add a precise volume of a standard solution of **Bentazone-D7** to the homogenized sample.
- Extraction: Extract the analytes (Bentazone and **Bentazone-D7**) from the matrix using an appropriate solvent system (e.g., QuEChERS method).
- Cleanup: Purify the extract to remove interfering matrix components using a technique like solid-phase extraction (SPE).

- Analysis: Inject the final extract into a UHPLC-HRMS system.
- Quantification: Monitor the specific mass-to-charge ratios (m/z) for both Bentazone and **Bentazone-D7**. The ratio of the peak area of Bentazone to the peak area of **Bentazone-D7** is used to calculate the concentration of Bentazone in the original sample, compensating for any variability during the procedure.

Analytical methods for the parent compound often involve an initial hydrolysis step with acid, base, or enzymes to free any conjugated residues before proceeding with extraction and cleanup. Detection is commonly performed by GC-MS or LC-MS/MS. HPLC methods are also well-established for Bentazone analysis.

Conclusion

Bentazone-D7 is an indispensable tool for analytical chemists requiring accurate quantification of the herbicide Bentazone in environmental and food safety testing. Its physical and chemical properties are well-characterized, and established synthesis and analytical protocols facilitate its application. The use of **Bentazone-D7** as an internal standard ensures high-quality, reliable data in residue analysis.

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